molecular formula C7H4BrClN2 B1372471 3-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 342613-67-6

3-Bromo-7-chloroimidazo[1,2-a]pyridine

Cat. No.: B1372471
CAS No.: 342613-67-6
M. Wt: 231.48 g/mol
InChI Key: LBPZKTZBYAXZDD-UHFFFAOYSA-N
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Safety and Hazards

3-Bromo-7-chloroimidazo[1,2-a]pyridine is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid heat, flames, and sparks, and to avoid dust formation .

Chemical Reactions Analysis

Comparison with Similar Compounds

3-Bromo-7-chloroimidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-bromo-7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPZKTZBYAXZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674750
Record name 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-67-6
Record name 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-7-chloroimidazo[1,2-a]pyridine
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Synthesis routes and methods I

Procedure details

7-Chloro-imidazo-[1,2-a]-pyridine (1 eq, 38.9 mmol, 5.93 g) is dissolved in DMF (20 ml) at 0° C. and NBS (1.1 eq, 42.8 mmol, 7.61 g) is added. The reaction mixture is stirred for 1 h at 0° C. and is diluted with EtOAc. The reaction mixture is washed with NaHCO3 and brine, dried over MgSO4, filtered and evaporated. The product is purified by flash column chromatography eluting with 8:2 DCM/MeOH to afford 3-bromo-7-chloro-imidazo-[1,2-a]-pyridine as a brown solid; [M+H]+=232
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
7.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-Chloroimidazo[1,2-α]pyridine (3.0 g, 19.7 mmol) and sodium acetate (1.94 g, 23.6 mmol) were dissolved in a saturated solution of potassium bromide in methanol (25 ml) and cooled to 0° C. before adding bromine (3.3 g, 20.7 mmol) dropwise over 5 min. The mixture was allowed to stir for 15 min before pouring onto saturated sodium hydrogencarbonate solution (200 ml). The resulting solid was collected by filtration and dried under high vacuum to give 3-bromo-7-chloroimidazo[1,2-α]pyridine (3.64 g, 80%) as a white solid. 1H NMR (360 MHz, CDCl3) δH 6.92 (1H, dd, J 2 and 7), 7.61 (1H, s), 7.63 (1H, d, J 2), 8.05 (1H, d, J 7).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-chloroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-chloroimidazo[1,2-a]pyridine
Reactant of Route 3
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3-Bromo-7-chloroimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-7-chloroimidazo[1,2-a]pyridine
Reactant of Route 5
3-Bromo-7-chloroimidazo[1,2-a]pyridine
Reactant of Route 6
3-Bromo-7-chloroimidazo[1,2-a]pyridine

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